Methyl 1-(((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-pyrazole-3-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry. This compound belongs to a class of heterocyclic compounds, which are characterized by the presence of nitrogen atoms within their ring structures. Specifically, it integrates both triazole and pyrazole moieties, contributing to its biological activity.
The compound can be synthesized through various chemical methods that often involve multi-step reactions utilizing starting materials such as 4-amino-5-ethyl-4H-1,2,4-triazole and pyrazole derivatives. The synthesis and characterization of such compounds are often documented in scientific literature focusing on their pharmacological properties and synthetic methodologies .
Methyl 1-(((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-pyrazole-3-carboxylate is classified as:
The synthesis of methyl 1-(((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-pyrazole-3-carboxylate typically involves the following steps:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and duration) are crucial for optimizing yield and purity .
Key structural data includes:
Methyl 1-(((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-pyrazole-3-carboxylate can participate in various chemical reactions:
Technical details regarding reaction conditions (solvent choice, temperature) significantly affect the outcomes and yields .
The mechanism of action for methyl 1-(((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-pyrazole-3-carboxylate likely involves:
Data from pharmacological studies indicate that similar compounds exhibit significant biological activities due to their ability to modulate enzyme functions .
Methyl 1-(((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-pyrazole-3-carboxylate typically exhibits:
Key chemical properties include:
Relevant data regarding these properties can be obtained through experimental characterization techniques such as spectroscopy and chromatography .
Methyl 1-(((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-pyrazole-3-carboxylate has potential applications in:
The ongoing research into derivatives of this compound continues to reveal new potential applications across multiple scientific fields .
Methyl 1-(((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-pyrazole-3-carboxylate represents a strategically engineered hybrid heterocycle incorporating two pharmacologically significant ring systems. Its systematic IUPAC name precisely defines the molecular connectivity: The core structure features a 1,2,4-triazole ring substituted at the N4-position with an ethyl group (–CH₂CH₃) and at C3 with a thiomethyl (–SCH₂–) linker, which connects to the N1-position of a pyrazole ring. The pyrazole component carries a methyl ester (–CO₂CH₃) at its C3 position, conferring partial polarity to the molecule. This complex nomenclature reflects the compound's intricate architecture, formally classified as an S-alkylated triazole-pyrazole hybrid [1].
Table 1: Key Identifiers and Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 956440-77-0 |
Molecular Formula | C₁₀H₁₄N₆O₂S |
Molecular Weight | 282.32 g/mol |
SMILES Notation | O=C(C1=NN(CSC2=NN=C(CC)N2N)C=C1)OC |
Hybrid System | 1,2,4-Triazole + Pyrazole |
Key Functional Groups | Ethyl, Methyl Ester, Thioether, Amino |
Structurally, the molecule exhibits several critical features influencing its reactivity and potential biological interactions. The 1,2,4-triazole exists predominantly in its 4H-tautomeric form due to N4-alkylation, with the ethyl substituent enhancing lipophilicity. The presence of the exocyclic amino group (–NH₂) at C4 provides hydrogen-bonding capability, while the thioether linkage (–S–CH₂–) offers metabolic stability compared to oxygen or methylene bridges. The pyrazole ring's methyl ester group introduces a hydrolytically sensitive site, serving as a potential prodrug moiety or metal-chelating anchor. Crystallographic studies of closely related triazole-pyrazole hybrids (e.g., C₂₁H₁₈N₄S) reveal near-planar configurations of the triazole and pyrazole rings with the thioether linker adopting a gauche conformation, allowing optimal orbital overlap for electronic effects [8]. Hydrogen-bonding patterns typically involve the triazole N2 and amino hydrogens as donors and pyrazole carbonyl oxygen as an acceptor, facilitating both intermolecular crystal packing and potential target binding [5] [8].
The rational design of methyl 1-(((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-pyrazole-3-carboxylate emerges from three decades of iterative optimization of triazole and pyrazole pharmacophores. Early developments (1990s–2000s) focused on monocyclic triazoles and pyrazoles as discrete scaffolds. Seminal work established 4-amino-1,2,4-triazole-3-thiols as versatile synthons—exploiting the nucleophilic thiol for alkylation and the amino group for condensation reactions. Similarly, pyrazole-3-carboxylates were recognized for their bioisosteric potential relative to phenyl acids, offering improved metabolic stability and conformational restriction [4] [5]. The strategic merger of these systems began in earnest in the early 2010s, driven by the need to overcome limitations of singular heterocycles, particularly regarding target selectivity and resistance profiles. Initial hybrids employed direct aryl linkages but suffered from rigidity and poor solubility, prompting the adoption of flexible thiomethyl bridges (–S–CH₂–) as in the title compound. This linker improved physicochemical properties by reducing planarity and introducing a metabolically stable yet conformationally adaptable tether [1] [8].
Pharmacological interest intensified when derivatives like 4-phenyl-5-((pyridin-4-yl)thio)-4H-1,2,4-triazoles demonstrated unexpected anti-inflammatory potency through 15-lipoxygenase (15-LOX) inhibition. This discovery shifted synthesis toward N4-alkyl variants, including ethyl substituents, to enhance blood-brain barrier penetration relative to aryl analogs. Crucially, structure-activity relationship (SAR) studies revealed that N4-ethylation (as in the title compound) optimally balanced lipophilicity (logP ~2.5) and target affinity, outperforming methyl and propyl analogs in cellular assays [1] [6]. The ester moiety emerged as critical: Its hydrolysis to carboxylic acids generally increased 15-LOX binding (e.g., IC₅₀ 0.36 μM for derivative 7e), but the methyl ester improved cellular uptake, acting as a bioprecursor [6].
Table 2: Evolution of Key Triazole-Pyrazole Hybrids with Pharmacological Data
Structural Feature | Biological Activity | Potency (IC₅₀ or Comparable) | Target |
---|---|---|---|
Early 4-Aryl-1,2,4-triazol-3-thioethers | Moderate LOX inhibition | >20 μM | 15-LOX |
N4-Methyl pyrazole hybrids (e.g., Ref 10-F689270) | Discontinued due to efficacy limitations | N/A | Multiple targets |
N4-Ethyl variant (title compound core) | High LOX inhibition | 0.36–6.75 μM | 15-LOX |
Carboxylic acid metabolites | Enhanced enzyme binding | Sub-micromolar (e.g., 0.36 μM) | 15-LOX |
Para-halogenated aryl derivatives | Optimal docking scores | ΔG = -9.8 kcal/mol | 15-LOX active site |
The current generation (2020s) leverages structure-based design informed by crystallography and docking simulations. Molecular modeling of the title compound’s analogs demonstrates favorable binding in the 15-LOX hydrophobic cavity, with the ethyl group occupying a cleft lined by Val126 and Thr443 residues. The pyrazole carboxylate engages in salt bridges with Arg260/Arg580, while the triazole nitrogen forms hydrogen bonds with Gln598/Gln762—rationalizing the 20-fold potency improvement over early hybrids lacking the ethyl substituent [6] [8]. Density functional theory (DFT) analyses confirm that electron-withdrawing ester groups stabilize the LUMO orbital, facilitating charge transfer interactions with the 15-LOX non-heme iron center. These advances underscore the title compound’s role as a modern pharmacophore, distilling three decades of heterocycle optimization into a single entity with tailored bioactivity [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1